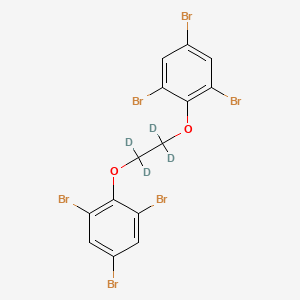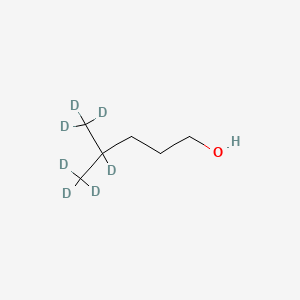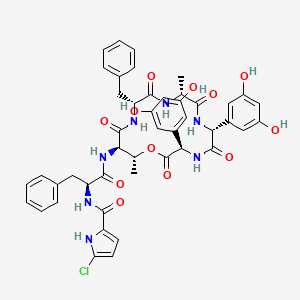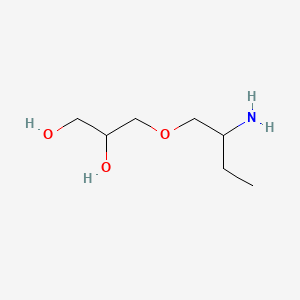
4'-Hydroxy Pyrimethanil-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy Pyrimethanil-d4 is a stable isotope labelled metabolite of the pesticide Pyrimethanil . It has a molecular formula of C12H9D4N3O and a molecular weight of 219.28 .
Molecular Structure Analysis
The molecular structure of 4’-Hydroxy Pyrimethanil-d4 consists of 12 carbon atoms, 9 hydrogen atoms, 4 deuterium atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact arrangement of these atoms forms the unique structure of the compound.Physical And Chemical Properties Analysis
4’-Hydroxy Pyrimethanil-d4 is a neat, white to off-white solid . It has a molecular weight of 219.28 and a molecular formula of C12H9D4N3O .Scientific Research Applications
Magnetic and Optical Properties in Lanthanide Clusters
A study by Alexandropoulos et al. (2011) highlights the use of hydroxymethylpyridine in 4f metal chemistry, leading to the formation of Ln(III)(9) clusters with unique topologies. These clusters exhibit dual physical properties, with the Dy(III) member showing single-molecule magnetism behavior and the Eu(III) analogue demonstrating intense red photoluminescence (Alexandropoulos et al., 2011).
Biomarker Quantitation in Smokers
Jing et al. (2014) developed a sensitive and reproducible assay for detecting and quantitating urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid. This biomarker is crucial for understanding the metabolic activation of tobacco-specific lung carcinogens in smokers (Jing et al., 2014).
Fluorescence Properties in Lanthanide Complexes
Research by Rui-ren et al. (2006) delved into synthesizing Eu(III) and Tb(III) complexes with novel pyridine dicarboxylic acid derivatives, exploring their fluorescence properties. The study found that certain groups in the pyridine position could influence the fluorescence intensity of these complexes (Rui-ren et al., 2006).
Degradation of Pyrimethanil in Soil
Vanni et al. (2006) conducted a study to understand the degradation of pyrimethanil in soil, focusing on the influence of light, oxygen, and microbial activity. This research is crucial in comprehending the environmental impact of pyrimethanil (Vanni et al., 2006).
Metal Chelators with Medicinal Applications
Yan and Cohen (2007) developed an efficient pathway for preparing 5-amido-3-hydroxy-4-pyrone derivatives, evaluated as inhibitors of matrix metalloproteinases. These compounds are significant in medicinal chemistry due to their metal chelating properties (Yan & Cohen, 2007).
Fungicide Residues and Metabolites in Wine
Castro et al. (2020) investigated the presence of anilinopyrimidine fungicides and suspected metabolites in wine samples. This study is relevant for understanding the safety and quality of wines with respect to chemical residues (Castro et al., 2020).
Photoluminescent Properties of Coordination Polymers
A study by Rodrigues et al. (2008) focused on the synthesis and characterization of a lanthanide-organic framework, highlighting its photoluminescent properties. Such research is vital for the development of new materials with specific optical characteristics (Rodrigues et al., 2008).
Future Directions
The future directions of 4’-Hydroxy Pyrimethanil-d4 could involve its use in various research fields. For instance, stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Additionally, stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
properties
CAS RN |
1794897-91-8 |
|---|---|
Product Name |
4'-Hydroxy Pyrimethanil-d4 |
Molecular Formula |
C12H13N3O |
Molecular Weight |
219.28 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)amino]phenol |
InChI |
InChI=1S/C12H13N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h3-7,16H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D |
InChI Key |
NUWWAHKTVOVTNC-LNFUJOGGSA-N |
SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C |
synonyms |
2-(4-Hydroxyanilino)-4,6-dimethylpyrimidine-d4; 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol-d4; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)



![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)


![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)
![tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane](/img/structure/B587384.png)

